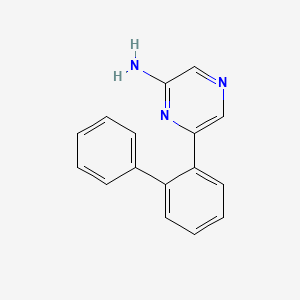![molecular formula C14H12ClN3O B13900176 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine](/img/structure/B13900176.png)
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazolo[4,3-b]pyridine core, which is known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole with diethyl ethoxymethylenemalonate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to maximize yield and purity. The use of automated synthesis equipment and high-throughput screening can streamline the production process, ensuring consistency and scalability.
化学反应分析
Types of Reactions
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
作用机制
The mechanism of action of 7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby modulating downstream signaling pathways . This interaction can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis.
相似化合物的比较
Similar Compounds
1-[(4-Methoxyphenyl)methyl]pyrazolo[3,4-b]pyridine: Similar structure but lacks the chlorine atom at the 7-position.
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[3,4-c]pyridine: Similar structure but different positioning of the nitrogen atoms in the pyrazole ring.
Uniqueness
7-Chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity
属性
分子式 |
C14H12ClN3O |
|---|---|
分子量 |
273.72 g/mol |
IUPAC 名称 |
7-chloro-1-[(4-methoxyphenyl)methyl]pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C14H12ClN3O/c1-19-11-4-2-10(3-5-11)9-18-14-12(15)6-7-16-13(14)8-17-18/h2-8H,9H2,1H3 |
InChI 键 |
FXHPAOGCQXKKSB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CN=C3C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


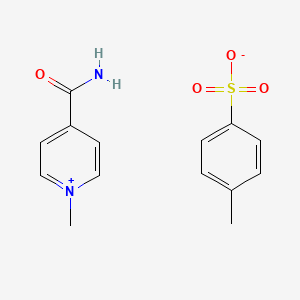
![6-Methoxy-1-phenylpyrrolo[3,2-c]pyridine](/img/structure/B13900112.png)
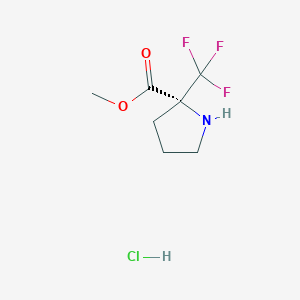
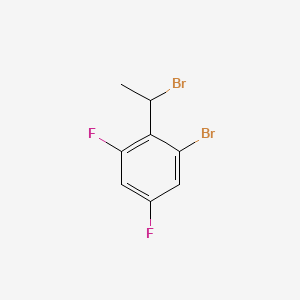
![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
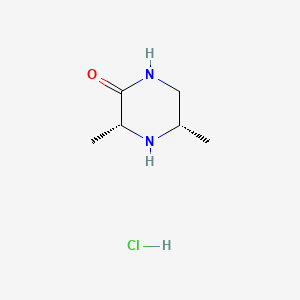
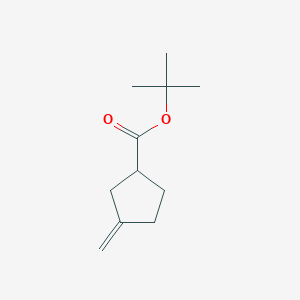
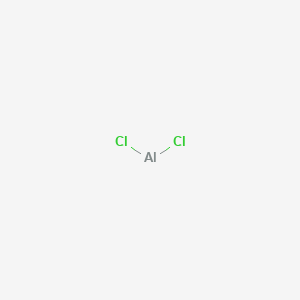



![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)

